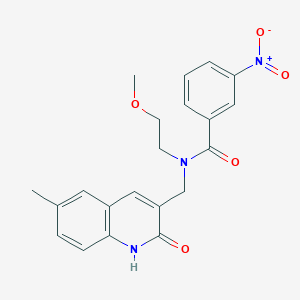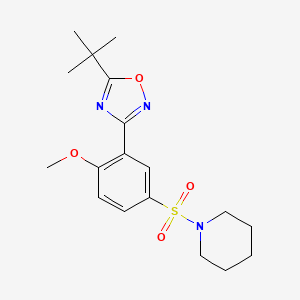![molecular formula C21H32ClN3O5S B7707672 1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine](/img/structure/B7707672.png)
1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine, also known as CE-5, is a chemical compound that has been extensively studied for its potential use in scientific research. CE-5 is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying a range of biological processes.
Mecanismo De Acción
The exact mechanism of action of 1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitters and receptors in the brain and other tissues. It has been shown to bind to dopamine receptors, as well as several other types of receptors, and may also affect the release of various neurotransmitters.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the regulation of ion channels. It has been shown to have both stimulatory and inhibitory effects on various tissues and organs, depending on the specific context.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine for use in lab experiments is its specificity and potency. It has been shown to have a high affinity for certain receptors and enzymes, making it a valuable tool for studying specific biological processes. However, one limitation of this compound is that it can be difficult to work with due to its low solubility in water and other solvents.
Direcciones Futuras
There are several potential future directions for research involving 1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine. One area of interest is the development of more potent and selective derivatives of this compound that can be used to target specific receptors and enzymes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating various diseases and disorders. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, as most of the current research has been conducted in animal models.
Métodos De Síntesis
The synthesis of 1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine involves several steps, starting with the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with piperidine to form 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine. This compound is then reacted with 3-carbomethoxypropionyl chloride to form 1-(1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl)piperidine. Finally, this compound is reacted with ethylamine to form this compound.
Aplicaciones Científicas De Investigación
1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and reproductive system. It has been shown to have potential as a treatment for various neurological disorders, including Alzheimer's disease and Parkinson's disease. In addition, this compound has been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.
Propiedades
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32ClN3O5S/c1-2-30-19-7-6-18(22)15-20(19)31(27,28)25-10-3-5-17(16-25)21(26)23-8-4-9-24-11-13-29-14-12-24/h6-7,15,17H,2-5,8-14,16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNXZIKQAVKYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707591.png)





![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B7707613.png)







